molecular formula C12H23NO2 B2835113 (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate CAS No. 664364-76-5

(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate

Cat. No.: B2835113
CAS No.: 664364-76-5
M. Wt: 213.321
InChI Key: TZODONUATMTJPI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “®-tert-Butyl 2-ethylpiperidine-1-carboxylate” is 1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “®-tert-Butyl 2-ethylpiperidine-1-carboxylate” include a molecular weight of 213.32 and a molecular formula of C12H23NO2 . Additional properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chiral Auxiliary in Synthesis

The compound has been utilized as a chiral auxiliary, which is a significant application in the synthesis of enantiomerically pure compounds. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound closely related to (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate, were prepared from L-alanine. This compound was used as a chiral auxiliary in dipeptide synthesis, demonstrating its utility in the preparation of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid with high enantiomer ratios. This showcases the compound's role in facilitating stereoselective transformations, which is crucial for the development of pharmaceuticals and other biologically active molecules (Studer, Hintermann, & Seebach, 1995).

Synthesis of Substituted Piperidines

Another application is in the synthesis of novel piperidine scaffolds, which are important in medicinal chemistry. The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening demonstrates the compound's versatility as a precursor in the development of substituted piperidines. These structures serve as new scaffolds for the preparation of variously substituted piperidines, highlighting the compound's contribution to expanding the toolbox for synthetic chemists in drug discovery and development (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Properties

IUPAC Name

tert-butyl (2R)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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